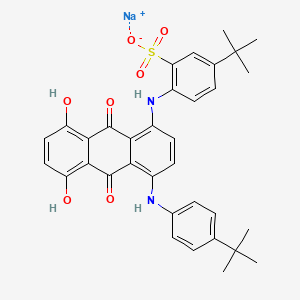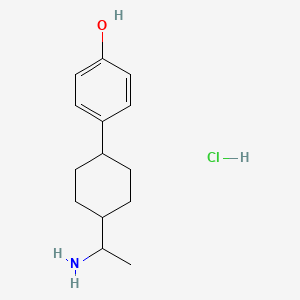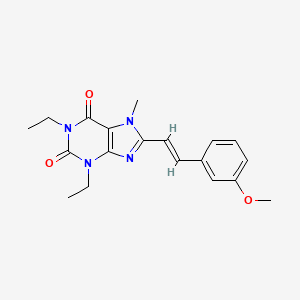
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine class of chemicals Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with a suitable methoxystyryl precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The methoxystyryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxystyryl group to a methoxyethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxystyryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxystyryl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce methoxyethyl derivatives.
科学的研究の応用
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its stimulant properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may inhibit certain enzymes involved in the degradation of neurotransmitters, further enhancing its stimulant effects.
類似化合物との比較
Similar Compounds
- (E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
- 2-Pyridyldimethyl[(E)-3-methoxystyryl]silane
Uniqueness
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine is unique due to its specific substitution pattern on the xanthine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological systems, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
155271-33-3 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,3-diethyl-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)11-10-13-8-7-9-14(12-13)26-4/h7-12H,5-6H2,1-4H3/b11-10+ |
InChIキー |
GCQNNBDLJOCODU-ZHACJKMWSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


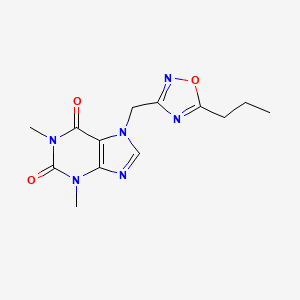


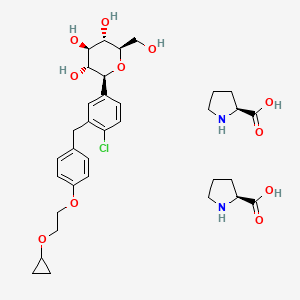

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)

![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
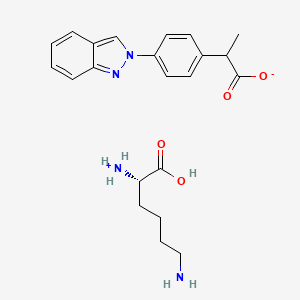
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
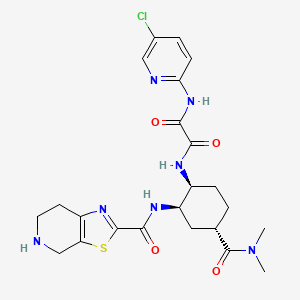
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
